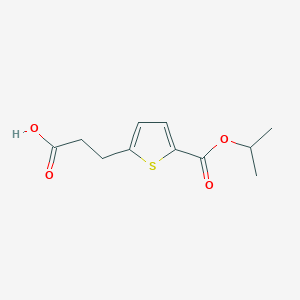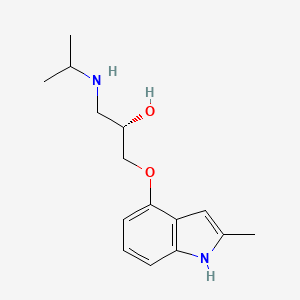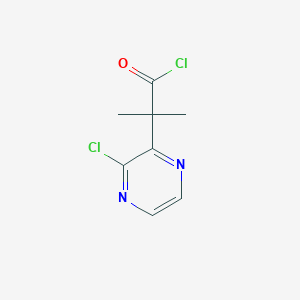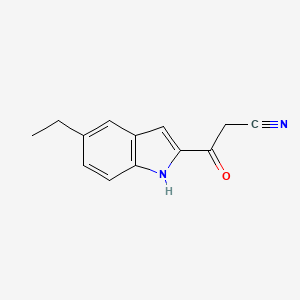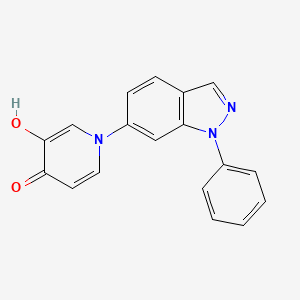
3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a hydroxy group at the third position, a phenylindazole moiety at the first position, and a pyridinone ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反应分析
Types of Reactions
3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenylindazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the substituents at various positions.
Indole Derivatives: Compounds containing an indole moiety, which may exhibit similar biological activities.
Uniqueness
3-Hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one is unique due to its specific combination of a hydroxy group, phenylindazole moiety, and pyridinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC 名称 |
3-hydroxy-1-(1-phenylindazol-6-yl)pyridin-4-one |
InChI |
InChI=1S/C18H13N3O2/c22-17-8-9-20(12-18(17)23)15-7-6-13-11-19-21(16(13)10-15)14-4-2-1-3-5-14/h1-12,23H |
InChI 键 |
GSWCNXMXAXQCSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)N4C=CC(=O)C(=C4)O)C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



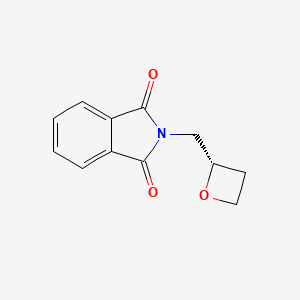
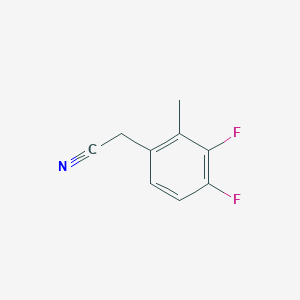
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)

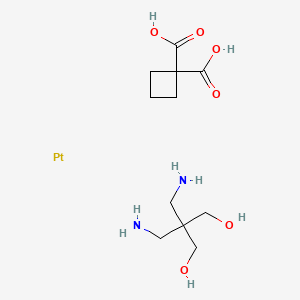
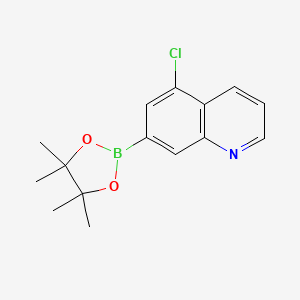
![2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B13892004.png)
